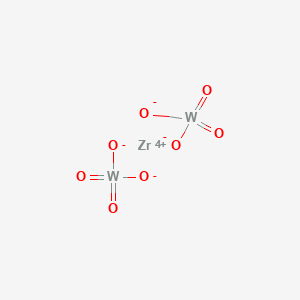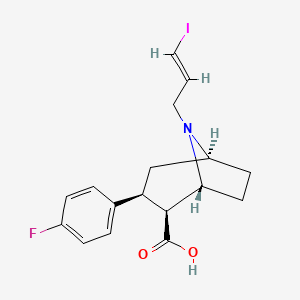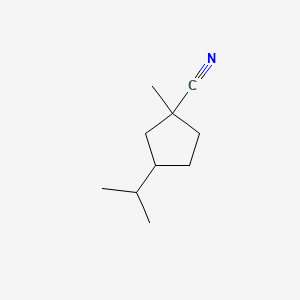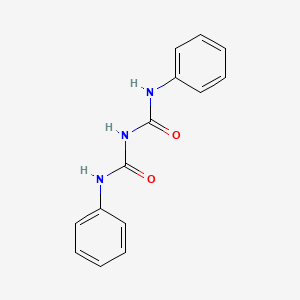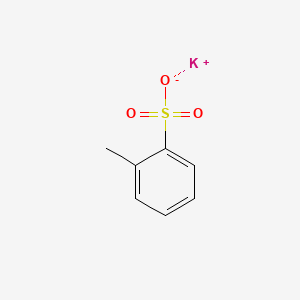![molecular formula C11H14N2O B13831555 (S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol CAS No. 475216-28-5](/img/structure/B13831555.png)
(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol is a chiral compound featuring a benzimidazole ring substituted with a methyl group and a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Methylation: The benzimidazole ring is then methylated using methyl iodide or a similar methylating agent.
Attachment of Propanol Side Chain:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions to yield a dihydrobenzimidazole derivative.
Substitution: The methyl group on the benzimidazole ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products
Oxidation: Ketone or carboxylic acid derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The benzimidazole ring is known to bind to various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Benzimidazol-1-yl)propan-2-ol: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanol: Has a shorter side chain, which could influence its solubility and interaction with targets.
(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)butan-2-ol: Has a longer side chain, potentially altering its pharmacokinetic properties.
Uniqueness
(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol is unique due to its specific combination of a chiral center, a benzimidazole ring, and a propanol side chain. This structure may confer distinct properties, such as enhanced binding affinity to certain biological targets or improved solubility in organic solvents.
Properties
CAS No. |
475216-28-5 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(2S)-1-(2-methylbenzimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C11H14N2O/c1-8(14)7-13-9(2)12-10-5-3-4-6-11(10)13/h3-6,8,14H,7H2,1-2H3/t8-/m0/s1 |
InChI Key |
INWCXCQWTQSOQE-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1C[C@H](C)O |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;(E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate](/img/structure/B13831472.png)
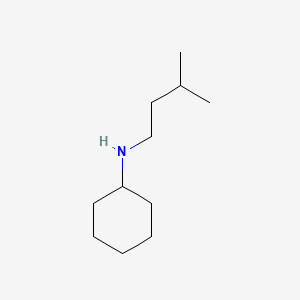
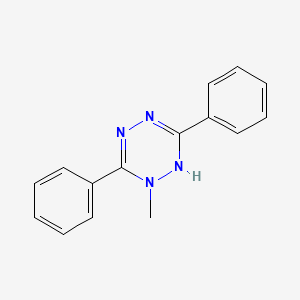
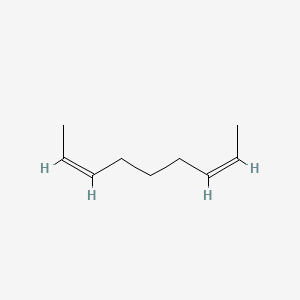
![[(3,7-Dimethyloctyl)oxy]acetaldehyde](/img/structure/B13831510.png)
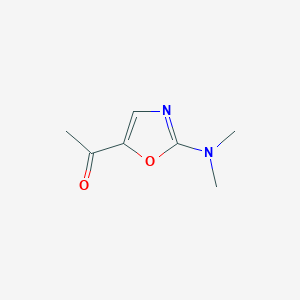

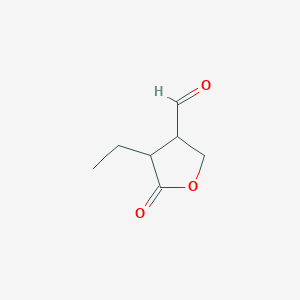
![benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13831528.png)
